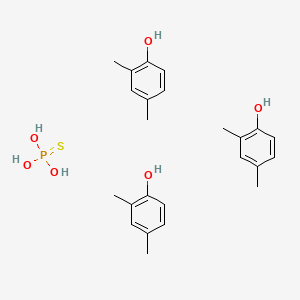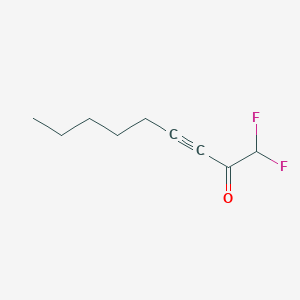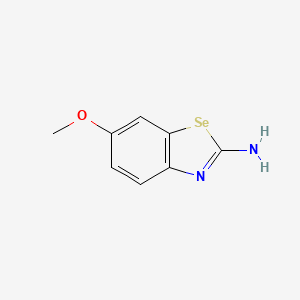
6-Methoxy-1,3-benzoselenazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1,3-benzoselenazol-2-amine is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,3-benzoselenazol-2-amine typically involves the condensation of 2-aminobenzoselenazole with methoxy-substituted aromatic aldehydes. One common method includes the reaction of 2-aminobenzoselenazole with 3-methoxybenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1,3-benzoselenazol-2-amine undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Reduced forms of the selenium atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-1,3-benzoselenazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and antioxidant activities. It is studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of novel materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1,3-benzoselenazol-2-amine involves its interaction with various molecular targets and pathways. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with target proteins. This interaction can lead to the inhibition of specific enzymes, modulation of signaling pathways, and induction of cellular responses such as apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1,3-benzothiazol-2-amine: Similar structure but contains sulfur instead of selenium.
6-Methoxy-1,3-benzoxazol-2-amine: Similar structure but contains oxygen instead of selenium.
2-Amino-6-methoxybenzothiazole: Another sulfur-containing analog with similar biological activities.
Uniqueness
6-Methoxy-1,3-benzoselenazol-2-amine is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and form stable covalent bonds with biological molecules enhances the compound’s potential for therapeutic applications.
Propriétés
Numéro CAS |
108129-30-2 |
|---|---|
Formule moléculaire |
C8H8N2OSe |
Poids moléculaire |
227.13 g/mol |
Nom IUPAC |
6-methoxy-1,3-benzoselenazol-2-amine |
InChI |
InChI=1S/C8H8N2OSe/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) |
Clé InChI |
CWTIJATXUGAHCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C([Se]2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


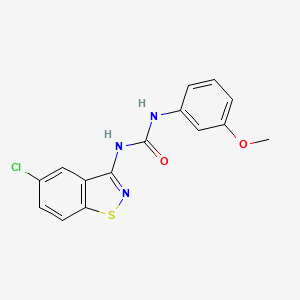
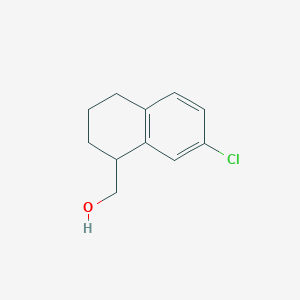

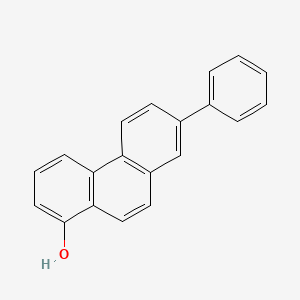
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)



![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
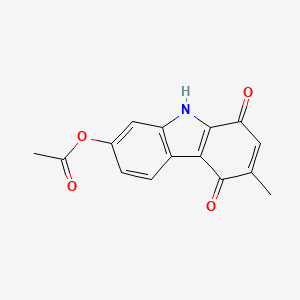
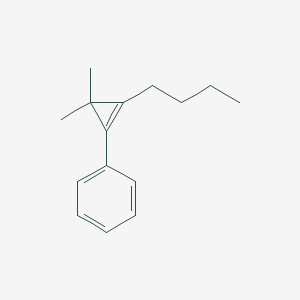
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
